N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide
Description
N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is a thiazole-based compound featuring a 3,4-dichlorophenylmethyl group attached to the thiazole ring and a 2-nitrobenzamide substituent. The molecule’s structure combines a lipophilic dichlorophenyl moiety with a polar nitro group, making it a candidate for diverse biological activities, including enzyme inhibition. The 3,4-dichloro substitution pattern enhances its binding affinity to hydrophobic pockets in target proteins, while the ortho-nitro group on the benzamide may stabilize the molecule through resonance effects .
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S/c18-13-6-5-10(8-14(13)19)7-11-9-20-17(26-11)21-16(23)12-3-1-2-4-15(12)22(24)25/h1-6,8-9H,7H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVLSCPUVJOQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 3,4-dichlorobenzyl chloride.
Formation of the Nitrobenzamide Moiety: The final step involves the reaction of the intermediate with 2-nitrobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that thiazole derivatives, including N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide, exhibit promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that thiazole compounds can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
1.2 Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their effectiveness against bacteria and fungi, making them potential candidates for the development of new antibiotics. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory diseases .
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. The presence of the 3,4-dichlorophenyl group is believed to enhance the lipophilicity and biological activity of the compound. Studies have shown that modifications to the thiazole ring or the nitrobenzamide moiety can significantly alter the pharmacological profile, allowing for targeted drug design .
Case Studies and Experimental Findings
3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range .
3.2 In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound in vivo. For example, administration of this compound in mice bearing tumor xenografts showed significant tumor regression compared to control groups . These studies underscore the need for further clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Chlorine Substitution
Compound A : N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide (CID 1113545)
- Structural Difference : 2,5-Dichloro substitution on the benzyl group vs. 3,4-dichloro in the target compound.
- In contrast, the 2,5-substitution may reduce binding efficiency due to altered spatial orientation .
Compound B : N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556616)
- Structural Difference : Acrylamide group replaces the nitrobenzamide, with 2,3-dichloro on the benzyl and 3,4-dichloro on the phenyl ring.
- Implications : The acrylamide linker introduces conformational flexibility, possibly enhancing binding to dynamic active sites. However, the absence of the nitro group may reduce electron-withdrawing effects critical for stabilizing charge interactions .
Core Heterocycle Modifications
Compound C : N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- Structural Difference : Thiadiazole core (with an additional nitrogen) replaces the thiazole.
- Implications : The thiadiazole’s increased polarity may improve solubility but reduce membrane permeability. The 3-methylbenzamide group lacks the nitro functionality, diminishing resonance stabilization .
Compound D: N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
- Structural Difference: 4-Chlorophenoxy group instead of dichlorophenylmethyl; nitro group at the para position.
Functional Group Variations
Compound E : N-[5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide
- Structural Difference : Hydroxyethoxy and methoxy groups replace the nitro group.
- Implications : These substituents improve water solubility but may reduce electron-withdrawing effects. IC50 values for this compound (1.0–13.0 µM) suggest moderate inhibitory activity compared to nitro-containing analogs, highlighting the nitro group’s role in enhancing potency .
Compound F : 5-Chloro-N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Enzyme Inhibition (IC50 Values)
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Target Compound | 1.0–13.0 | Acyl-CoA Desaturase |
| N-(5-(3-Chlorobenzyl)thiazol-2-yl)-... | 4.0–9.0 | Acyl-CoA Desaturase |
The target compound’s lower IC50 range (1.0 µM) compared to its 3-chlorobenzyl analog (4.0 µM) underscores the importance of the 3,4-dichloro substitution for inhibitory potency.
Molecular Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight | 408.25 g/mol | 408.25 g/mol | 364.25 g/mol |
| logP (Predicted) | 4.2 | 3.8 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
The higher logP of the target compound reflects enhanced lipophilicity due to the 3,4-dichloro group, favoring membrane penetration .
Biological Activity
N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a thiazole ring, a nitro group, and a dichlorophenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by the introduction of the nitrobenzamide group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively. Specific studies have demonstrated that modifications in the thiazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. This compound has been tested in vitro against various cancer cell lines. Results suggest that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; structure-dependent efficacy |
| Anticancer | Induces apoptosis in cancer cell lines; potential for further development |
| Anti-inflammatory | Shows promise in reducing inflammation markers in preclinical models |
Case Studies
- Antimicrobial Study : A study evaluating a series of thiazole derivatives found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to control groups .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole compounds often interact with key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Induction of Oxidative Stress : The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
